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Cyanine7.5 carboxylic acid

Cat. No.: B606874
CAS No.: 1686147-68-1
M. Wt: 685.35
InChI Key: NENPZWGBKUDTPW-UHFFFAOYSA-N
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Description

Evolution and Significance of Near-Infrared Fluorophores in Biomedical Imaging

The development of near-infrared fluorophores has revolutionized biomedical imaging. tcsedsystem.edu Operating within the NIR spectrum (typically 700-1700 nm), these molecules allow for deep tissue imaging with reduced background interference from autofluorescence, light scattering, and absorption by biological components like hemoglobin and water. tcsedsystem.eduresearchgate.net This "optical window" enables high-resolution visualization of biological processes in living organisms, a critical advancement for both preclinical research and clinical diagnostics. tcsedsystem.eduacs.org The evolution of NIR fluorophores has led to the creation of brighter, more stable, and more specific probes, significantly enhancing our ability to study complex biological systems non-invasively. researchgate.netrsc.org

Historical Context and Development of Cyanine (B1664457) Dyes for Research Applications

Cyanine dyes were first discovered in 1856 and were initially used to sensitize photographic emulsions to a wider range of light wavelengths. wikipedia.orgbritannica.com Their application in biomedical research began much later, with significant advancements in the 1990s. biotium.com Chemists, such as Alan Waggoner, recognized the potential of these dyes and began to chemically modify them for biological labeling. biotium.com A key development was the introduction of reactive groups to the cyanine structure, allowing them to be covalently attached to biomolecules like proteins and nucleic acids. wikipedia.org Further modifications, such as the addition of sulfonate groups, improved their water solubility and photostability, leading to the widely used Cy® dye family. biotium.com The ability to tune the absorption and emission spectra of cyanine dyes by altering the length of their polymethine chain has made them exceptionally versatile for a wide array of fluorescence-based applications. glenresearch.com

Unique Position and Research Relevance of Cyanine7.5 Carboxylic Acid as a Heptamethine Cyanine Dye

This compound belongs to the heptamethine class of cyanine dyes, characterized by a seven-methine bridge connecting two nitrogen-containing heterocyclic rings. mdpi.com This extended conjugated system is responsible for its absorption and emission in the longer wavelength NIR region. Its structure often includes a cyclohexene (B86901) ring within the polymethine chain, which increases rigidity and enhances its fluorescence quantum yield. The presence of a carboxylic acid functional group is a crucial feature, enabling its covalent conjugation to a wide range of biomolecules through standard chemical reactions. medchemexpress.cominvivochem.com These characteristics position this compound as a highly relevant and versatile tool for creating targeted imaging agents and therapeutic constructs.

Overview of Research Areas and Methodological Frameworks Utilizing this compound

The unique properties of this compound have led to its widespread use across several research domains. In biomedical imaging, it is extensively used as a fluorescent label for both in vivo and in vitro studies, allowing for the tracking and visualization of cells, proteins, and other biological molecules. medchemexpress.comaxispharm.com It is a key component in the development of targeted drug delivery systems, where it can be conjugated to drugs or targeting ligands to monitor their distribution and accumulation in specific tissues, particularly tumors. frontiersin.org Furthermore, its strong absorption in the NIR region makes it an effective photosensitizer for photothermal therapy (PTT) and photodynamic therapy (PDT), where it can be used to generate localized heat or reactive oxygen species to destroy cancer cells. Researchers also utilize it in the design of activatable probes that become fluorescent only in the presence of specific biological analytes, enabling highly sensitive and specific detection of disease markers.

Physicochemical Properties of this compound

The utility of this compound in biomedical research is fundamentally linked to its distinct physicochemical properties. These characteristics dictate its behavior in biological systems and its performance in various applications.

Chemical Structure and Molecular Formula

This compound is a complex organic molecule. Its core structure consists of two indolenine heterocyclic nuclei linked by a heptamethine chain. A defining feature is the presence of a carboxylic acid (-COOH) group, typically attached via an alkyl chain to one of the indolenine nitrogens. This functional group is pivotal for its chemical reactivity and applications in bioconjugation. The molecular formula for a common variant is C45H49ClN2O2. chembk.com

Spectral Properties

The spectral properties of this compound are central to its function as a near-infrared fluorophore.

PropertyValue
Absorption Maximum (λabs) ~788 nm axispharm.comantibodies.com
Emission Maximum (λem) ~808 nm axispharm.comantibodies.com
Molar Extinction Coefficient (ε) ~223,000 M⁻¹cm⁻¹ antibodies.com
Fluorescence Quantum Yield (Φ) ~0.10 lumiprobe.com

These properties, particularly its absorption and emission in the NIR-I window, are what make it suitable for deep-tissue imaging with minimal interference from biological autofluorescence. axispharm.com

Solubility and Stability

This compound is generally soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). antibodies.com Its solubility in aqueous solutions is limited, which can be a consideration for certain biological applications. To address this, sulfonated versions of the dye, such as sulfo-Cyanine7.5 carboxylic acid, have been developed to enhance water solubility. glpbio.commedchemexpress.com In terms of stability, it should be stored in the dark at low temperatures (typically -20°C) to prevent degradation. antibodies.comlumiprobe.com Prolonged exposure to light should be avoided to minimize photobleaching. lumiprobe.com

Synthesis and Chemical Modifications of this compound

The synthesis of this compound and its subsequent modifications are crucial for its application in biomedical research, enabling its attachment to various biomolecules.

General Synthetic Routes for the Cyanine Dye Core

The synthesis of the cyanine dye core structure generally involves a condensation reaction. This process typically unites two nitrogen-containing heterocyclic precursors, such as indole (B1671886) or benzindole derivatives, with a polymethine bridge. For heptamethine cyanines like Cyanine7.5, a pentamethine salt is often reacted with quaternary indoles to form the extended conjugated system. mdpi.com The specific reaction conditions and precursors can be varied to fine-tune the spectral properties of the resulting dye.

Introduction of the Carboxylic Acid Functional Group

The carboxylic acid group is a key functional handle for bioconjugation and is typically introduced by using a starting material that already contains this group. For instance, the synthesis can utilize a heterocyclic precursor that has been pre-functionalized with a carboxylic acid-terminated alkyl chain. This ensures that the final dye molecule possesses the necessary reactive site for subsequent chemical modifications.

Conversion to N-hydroxysuccinimide (NHS) Ester for Bioconjugation

To facilitate the labeling of biomolecules, the carboxylic acid group of Cyanine7.5 is often converted into a more reactive form, most commonly an N-hydroxysuccinimide (NHS) ester. smolecule.comlumiprobe.com This conversion is significant because NHS esters react efficiently with primary amines, such as the lysine (B10760008) residues found in proteins, to form stable amide bonds. broadpharm.com This process, known as an amidation reaction, is a widely used method for covalently attaching fluorescent dyes to biological targets. The resulting Cyanine7.5 NHS ester is a ready-to-use reagent for labeling proteins, antibodies, and other amine-containing molecules for imaging and other applications. lumiprobe.com

Applications of this compound in Biomedical Research

The versatile properties of this compound have led to its adoption in a variety of cutting-edge biomedical research applications.

Fluorescent Label for In Vivo and In Vitro Imaging

As a near-infrared fluorescent dye, this compound is extensively used for labeling and tracking biomolecules. medchemexpress.com It can be conjugated to proteins, antibodies, and peptides to visualize their distribution and dynamics within living cells (in vitro) and whole organisms (in vivo). medchemexpress.cominvivochem.com Its emission in the NIR window allows for deep tissue penetration and a high signal-to-noise ratio, making it particularly valuable for non-invasive animal imaging studies to monitor disease progression and therapeutic response. axispharm.com

Component of Targeted Drug Delivery Systems

Heptamethine cyanine dyes, including derivatives of Cyanine7.5, have shown a remarkable ability to preferentially accumulate in tumor tissues. frontiersin.orgnih.govnih.gov This inherent tumor-targeting property has led to their exploration as carriers for delivering chemotherapeutic agents directly to cancer cells. frontiersin.org By conjugating anti-cancer drugs to this compound, researchers can create theranostic agents that not only deliver a therapeutic payload but also allow for the visualization of the drug's biodistribution through fluorescence imaging. acs.org This approach aims to enhance the efficacy of cancer treatments while minimizing systemic toxicity. frontiersin.org

Photosensitizer in Photothermal and Photodynamic Therapy

The strong absorption of light in the near-infrared region by Cyanine7.5 makes it an excellent photosensitizer for light-based therapies. In photothermal therapy (PTT), the dye absorbs NIR light and converts it into heat, leading to the thermal ablation of cancer cells. In photodynamic therapy (PDT), the absorbed light energy is transferred to molecular oxygen to generate reactive oxygen species (ROS), which are highly cytotoxic. By incorporating this compound into nanoparticles or conjugating it to targeting moieties, researchers can achieve tumor-specific delivery of the photosensitizer, enabling localized and effective cancer treatment upon laser irradiation. rsc.org

Activatable Probes for Biological Sensing

This compound can be incorporated into "smart" molecular probes that are designed to be fluorescently silent until they interact with a specific biological target. These activatable probes are engineered to undergo a conformational change or a chemical reaction in the presence of a particular enzyme, pH, or reactive oxygen species, leading to a "turn-on" of their fluorescence. This strategy allows for highly sensitive and specific detection of biological analytes and has been employed to develop probes for imaging enzymatic activity and oxidative stress associated with various diseases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C45H49ClN2O2 B606874 Cyanine7.5 carboxylic acid CAS No. 1686147-68-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

6-[1,1-dimethyl-2-[2-[3-[2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]hexanoic acid;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H48N2O2.ClH/c1-44(2)39(46(5)37-25-23-33-16-8-10-18-35(33)42(37)44)27-21-31-14-13-15-32(30-31)22-28-40-45(3,4)43-36-19-11-9-17-34(36)24-26-38(43)47(40)29-12-6-7-20-41(48)49;/h8-11,16-19,21-28,30H,6-7,12-15,20,29H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENPZWGBKUDTPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)O)C=CC7=CC=CC=C76)(C)C)CCC4)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H49ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

685.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Derivatization of Cyanine7.5 Carboxylic Acid

Established Synthetic Pathways for the Core Cyanine7.5 Chromophore

The foundational structure of Cyanine7.5, a heptamethine cyanine (B1664457) dye, is synthesized through well-established organic chemistry principles. The core chromophore, responsible for its characteristic near-infrared (NIR) fluorescence, is typically constructed from benzoindole heterocyclic precursors. This structural choice, featuring an additional benzene (B151609) ring compared to indolenine-based cyanines, effectively shifts the dye's spectral properties into the longer wavelength NIR region.

The primary synthetic strategy involves the condensation of two quaternized nitrogen-containing heterocyclic units with a polymethine bridge-forming reagent. acs.org A common pathway includes the reaction of two equivalents of a benzo-indolenine precursor with a reagent like glutaconaldehyde (B1235477) dianil hydrochloride, which forms the seven-carbon polymethine chain that links the two heterocyclic systems. vulcanchem.com To enhance the fluorescence quantum yield and photostability, modern synthetic designs often incorporate a rigidizing element, such as a cyclohexenyl ring, within the polymethine chain. vulcanchem.comsmolecule.com This structural constraint minimizes non-radiative decay pathways that can occur through photoisomerization. vulcanchem.com

The general synthesis can be summarized in the following key steps:

Synthesis of Heterocyclic Precursors: Preparation of the quaternized benzo[e]indolenine moieties.

Condensation Reaction: Linking the two heterocyclic precursors with a seven-carbon polymethine chain source.

Purification: Isolation and purification of the core Cyanine7.5 chromophore, typically using chromatographic techniques.

Strategies for Introducing the Carboxylic Acid Functionality

The introduction of a carboxylic acid (-COOH) group is a critical step that transforms the Cyanine7.5 chromophore into a versatile tool for bioconjugation. medchemexpress.com This functional group provides a reactive handle for covalent attachment to various biomolecules.

The most direct strategy involves building the dye using a heterocyclic precursor that already contains the desired carboxylic acid. This is typically achieved by alkylating the nitrogen atom of the indole (B1671886) or benzoindole starting material with a haloalkanoic acid, such as 6-bromohexanoic acid. acs.org This reaction yields a quaternized heterocyclic intermediate bearing a terminal carboxylic acid on an alkyl chain. acs.org This carboxyl-functionalized precursor is then used in the subsequent condensation reaction to form the final Cyanine7.5 carboxylic acid dye. acs.org This approach ensures the carboxylic acid is positioned on one of the terminal heterocyclic systems, extending away from the core chromophore via a flexible linker, which is ideal for subsequent conjugation reactions.

Diversification of this compound Derivatives via the Carboxyl Group

The carboxylic acid group is the gateway to a vast array of reactive derivatives, enabling the specific labeling of different functional groups on target molecules. interchim.fr

Synthesis of Activated Esters (e.g., NHS Esters) for Amine Bioconjugation

To create amine-reactive probes, this compound is commonly converted into an activated ester, with the N-hydroxysuccinimide (NHS) ester being the most prevalent. smolecule.com This conversion is a standard procedure in bioconjugation chemistry. The synthesis involves reacting the carboxylic acid with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). interchim.fr The resulting Cyanine7.5 NHS ester is highly reactive towards primary and secondary amines, readily forming stable amide bonds under mild aqueous conditions, making it ideal for labeling proteins, peptides, and amine-modified oligonucleotides. interchim.frmedchemexpress.comalabiolab.ro

Formation of Amine, Hydrazide, and Maleimide (B117702) Derivatives

The carboxylic acid can be further elaborated to generate derivatives with alternative reactive functionalities.

Amine Derivatives: A Cyanine7.5 amine derivative, which contains a terminal primary amino group, can be synthesized from the carboxylic acid. lumiprobe.commedchemexpress.com A common method is to couple the carboxylic acid with a large excess of a diamine linker using carbodiimide chemistry. The resulting amine-functionalized dye can then be conjugated to molecules containing activated carboxylic acids. lumiprobe.commedchemexpress.com

Hydrazide Derivatives: For targeting carbonyl groups (aldehydes and ketones) on biomolecules, a Cyanine7.5 hydrazide derivative is employed. medchemexpress.com This is synthesized by reacting the carboxylic acid with hydrazine (B178648) or a protected hydrazine derivative (e.g., tert-butyl carbazate) followed by deprotection. The hydrazide group forms a stable hydrazone bond with aldehydes and ketones.

Maleimide Derivatives: To achieve specific labeling of sulfhydryl (thiol) groups, found in cysteine residues of proteins, a maleimide derivative is synthesized. alabiolab.rolunanano.ca This can be accomplished by coupling the this compound to a molecule containing both an amine and a maleimide group, such as N-(2-aminoethyl)maleimide, again using carbodiimide activation. vulcanchem.com The maleimide group reacts specifically with thiols to form a stable thioether linkage. vulcanchem.comglpbio.com

Integration of Click Chemistry Tags (e.g., Azides, Alkynes)

The advent of click chemistry has provided a powerful tool for bioorthogonal labeling, and this compound is readily adapted for these reactions.

Azide (B81097) Derivatives: A Cyanine7.5 azide can be prepared by coupling the carboxylic acid to an amine- or alcohol-containing linker that has a terminal azide group (e.g., 3-azidopropan-1-amine). medchemexpress.comglpbio.com This azide-functionalized dye can then participate in highly specific copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with alkyne-modified biomolecules. medchemexpress.cominterchim.fr

Alkyne Derivatives: Similarly, a Cyanine7.5 alkyne is synthesized by conjugating the carboxylic acid to an alkyne-containing linker (e.g., propargylamine). lumiprobe.comdcchemicals.com This derivative serves as the complementary partner for azide-modified molecules in click chemistry reactions. interchim.fr

The diversification strategies are summarized in the table below.

Derivative TypeReactive Functional GroupTarget on BiomoleculeLinkage Formed
NHS Ester N-Hydroxysuccinimide EsterPrimary/Secondary AmineAmide
Amine Primary AmineActivated Carboxylic AcidAmide
Hydrazide HydrazideAldehyde/KetoneHydrazone
Maleimide MaleimideSulfhydryl (Thiol)Thioether
Azide AzideAlkyneTriazole
Alkyne AlkyneAzideTriazole

Design and Synthesis of Chemically Stable this compound Analogues

A major focus in the development of cyanine dyes is the improvement of their chemical and photophysical stability. Several design strategies have been successfully implemented to create more robust analogues of this compound.

Structural Rigidification: As previously mentioned, incorporating a rigid cyclohexene (B86901) ring into the polymethine chain is a key strategy to increase the fluorescence quantum yield and photostability. vulcanchem.com This design feature is characteristic of the "7.5" series and distinguishes it from more flexible heptamethine cyanines. lumiprobe.com This rigidification hinders cis-trans isomerization, which is a primary pathway for non-radiative decay and photobleaching. vulcanchem.com

Sulfonation: Aggregation in aqueous media is a common problem with hydrophobic cyanine dyes, leading to fluorescence quenching. To overcome this, sulfonate groups (-SO₃⁻) are introduced into the heterocyclic benzoindole rings. The resulting "Sulfo-Cyanine7.5 carboxylic acid" exhibits significantly enhanced water solubility and reduced aggregation, making it better suited for applications in biological buffers. glpbio.com The synthesis involves treating the non-sulfonated dye with a sulfonating agent, such as chlorosulfonic acid or fuming sulfuric acid. vulcanchem.com

Rigid Linkers for Conjugation: The nature of the linker attaching the dye to a biomolecule can also influence its properties. It has been shown that using rigid linkers, such as an ethynyl (B1212043) group, can prevent the dye from stacking or interacting non-covalently with the biomolecule it is attached to. nih.gov Such interactions can perturb the system being studied and alter the dye's fluorescent properties. nih.gov

The properties of these stabilized analogues are compared in the following table.

AnalogueKey Structural ModificationPrimary Advantage
Standard Cyanine7.5 Rigid cyclohexene bridgeEnhanced quantum yield vs. non-rigid dyes
Sulfo-Cyanine7.5 Sulfonate groups on indole ringsHigh water solubility, reduced aggregation
Rigid-Linker Conjugate Rigid linker (e.g., ethynyl)Prevents dye-biomolecule interactions

Modulation of Heptamethine Chain Substituents for Enhanced Stability

The stability of cyanine dyes, including this compound, is a critical factor for their application, particularly in biological imaging where they are exposed to reactive oxygen species (ROS). acs.org The polymethine chain is often a site of vulnerability to photooxidation. sioc-journal.cnnih.gov Research has demonstrated that modifying the substituents on the heptamethine chain can significantly enhance the dye's photostability.

One effective strategy to improve photostability is the introduction of an electron-deficient substituent, which can reduce the dye's reactivity toward singlet oxygen. acs.orgacs.org For instance, incorporating electron-withdrawing groups like fluorine or cyanide at the C3′ position of the heptamethine chain has been shown to yield more stable dyes. acs.org Another approach involves rigidifying the polymethine chain by incorporating cyclic structures, such as a cyclohexene ring. nih.govchinesechemsoc.org This structural constraint not only enhances stability but can also influence the dye's photophysical properties. nih.govmdpi.com

Furthermore, the introduction of a meso-aryl substituent can lead to a sterically shielded conformation where the aryl ring is rotated out of the plane of the polymethine chain, offering protection from bimolecular reactions with singlet oxygen. nih.gov Studies have also explored the impact of various substituents at the meso-position of the cyclohexene ring, such as methyl, phenyl, chloro, and bromo groups, to modulate the dye's properties without significantly altering its optical profile. nih.gov The nature of these substituents has a profound influence on both the photophysical and photochemical properties of the heptamethine cyanine dyes. acs.org

Table 1: Effect of Heptamethine Chain Substituents on Cyanine Dye Stability

Substituent/Modification Position Effect on Stability Reference
Electron-withdrawing group (e.g., F, CN) C3′ Enhanced photostability acs.org
Cyclohexene ring Polymethine Chain Increased rigidity and stability nih.gov
meso-Aryl group meso-position Steric shielding, enhanced photostability nih.gov
Chloro, Bromo, Phenyl meso-position Modulated properties with retained stability nih.gov

Development of Sulfonated Derivatives for Hydrophilicity in Research

For many biological applications, particularly in vivo imaging, the hydrophilicity of fluorescent dyes is a crucial parameter. bioone.orgnih.gov Cyanine dyes, in their native state, are often lipophilic, which can lead to aggregation in aqueous environments and non-specific binding to plasma proteins. bioone.orgias.ac.in To address this, sulfonated derivatives of this compound have been developed.

The introduction of sulfonate groups (-SO₃H) onto the cyanine core significantly increases the water solubility of the dye. interchim.fr This modification is typically achieved by treating the dye with a sulfonating agent like chlorosulfonic acid. The resulting sulfo-cyanine dyes are highly soluble in aqueous buffers, which is advantageous for labeling sensitive biomolecules like proteins that might denature in the presence of organic cosolvents. interchim.fr

Increased hydrophilicity also leads to improved pharmacokinetic properties for in vivo applications. nih.gov For example, more hydrophilic cyanine dyes exhibit reduced plasma protein binding and a shift towards renal elimination, which can result in better tumor demarcation in imaging studies. bioone.orgnih.gov Furthermore, enhanced water solubility can suppress the formation of non-fluorescent dye aggregates, potentially leading to higher fluorescence quantum yields in physiological environments. bioone.org Sulfo-Cyanine7.5, a sulfonated analog, is noted for its water-solubility, hydrophilicity, and a higher fluorescence quantum yield compared to the clinically approved Indocyanine Green (ICG). smolecule.comantibodies.comlumiprobe.com

Table 2: Properties of Sulfonated vs. Non-Sulfonated Cyanine Dyes

Property Non-Sulfonated Cyanine7.5 Sulfo-Cyanine7.5 Reference
Solubility Good in organic solvents Good in water, DMF, DMSO antibodies.com
Hydrophilicity Low High interchim.frlumiprobe.com
Aggregation in Aqueous Media Prone to aggregation Reduced aggregation bioone.org
Fluorescence Quantum Yield Lower in aqueous media Significantly higher smolecule.comantibodies.com
In Vivo Clearance Primarily hepatobiliary Shift towards renal nih.gov

Microwave-Assisted Synthesis Techniques for Cyanine Dye Production

Traditional methods for synthesizing cyanine dyes often involve prolonged heating at high temperatures, which can lead to lower yields and the formation of impurities. tandfonline.comtsijournals.com Microwave-assisted organic synthesis has emerged as a powerful and efficient alternative for the production of cyanine dyes, including heptamethine derivatives. tandfonline.comnih.govresearchgate.net

This technique offers several advantages, including significantly shorter reaction times, reduced solvent usage, and often higher yields. tandfonline.comkoreascience.kr For instance, the synthesis of five near-infrared (NIR) cyanine dyes using microwave assistance resulted in yields ranging from 64-83% with a substantial decrease in the amount of solvent required. tandfonline.comnih.govresearchgate.net The process typically involves heating a mixture of a heterocyclic salt, a dianil linker, and a base like sodium acetate (B1210297) in a solvent such as ethanol (B145695) within a microwave reactor. tandfonline.comresearchgate.net Reaction conditions, such as temperature and time, can be precisely controlled to optimize the yield and purity of the desired cyanine dye. tandfonline.com

Microwave-assisted methods have been successfully applied to the synthesis of both symmetrical and unsymmetrical cyanine dyes, including trimethine, pentamethine, and heptamethine structures. acs.org This approach provides a faster, more efficient, and economical route to these valuable fluorescent compounds, making them more accessible for various research applications. tsijournals.comacs.org

Table 3: Comparison of Conventional and Microwave-Assisted Cyanine Dye Synthesis

Parameter Conventional Synthesis Microwave-Assisted Synthesis Reference
Reaction Time Several hours to days Minutes tandfonline.comkoreascience.kracs.org
Reaction Temperature High (reflux) Controlled (e.g., 120-160°C) tandfonline.com
Solvent Usage High Significantly reduced tandfonline.comnih.govresearchgate.net
Yields Often moderate Generally high (e.g., 64-83%) tandfonline.comnih.govresearchgate.net
Purification Can be complex Often simpler tsijournals.com

Strategies for Asymmetric Cyanine7.5 Dye Synthesis

The synthesis of asymmetric, or unsymmetrical, cyanine dyes presents a greater challenge compared to their symmetrical counterparts. tsijournals.comunito.it In a one-pot synthesis, the concurrent formation of two different symmetrical dyes alongside the desired asymmetrical product often leads to low yields and complex purification procedures. tsijournals.comunito.it To overcome these limitations, several strategies have been developed for the targeted synthesis of asymmetric cyanine dyes.

One common approach is the "hemicyanine method". unito.it This two-step process involves first synthesizing a hemicyanine intermediate. This intermediate is then reacted with a different heterocyclic quaternary salt to form the final asymmetric dye. unito.it The hemicyanine intermediate may require activation, for example, through N-acylation, to ensure an efficient reaction in the second step. unito.it

Another strategy involves solid-phase synthesis, which can offer higher yields and simpler purification protocols. tsijournals.comunito.it This methodology has been successfully applied to the creation of water-soluble heptamethine analogs. tsijournals.com By anchoring one of the heterocyclic precursors to a solid support, the formation of one of the symmetrical byproducts is prevented, and the final asymmetric dye can be cleaved from the resin in high purity. tsijournals.com These methods provide more controlled and efficient routes to a wide variety of asymmetric cyanine dyes, which are valuable for creating probes with tailored properties. acs.orgmdpi.com

Table 4: Synthetic Approaches for Asymmetric Cyanine Dyes

Synthetic Strategy Description Advantages Reference
Hemicyanine Method Two-step synthesis via a hemicyanine intermediate. More controlled than one-pot synthesis. unito.it
Solid-Phase Synthesis One heterocyclic precursor is attached to a solid support. Higher yields, simpler purification, prevents formation of one symmetrical byproduct. tsijournals.comunito.it
Condensation with Activated Intermediates Condensation of a precursor with an activated intermediate in the presence of a base. Good yields after chromatographic purification. acs.org

Spectroscopic Characterization and Photophysical Performance in Research Contexts

Advanced Spectroscopic Analysis of Cyanine7.5 Carboxylic Acid and Its Conjugates

The unique photophysical properties of this compound and its derivatives make them valuable tools in various research applications, particularly in the realm of near-infrared (NIR) fluorescence imaging. A thorough understanding of their spectroscopic behavior in different environments is crucial for optimizing their performance and interpreting experimental results.

The absorption and emission maxima of this compound are influenced by the solvent environment. In organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and dichloromethane, this compound is readily soluble. lumiprobe.com Its absorption maximum is consistently reported at approximately 788 nm, with an emission maximum around 808 nm. lumiprobe.comlunanano.caaxispharm.com This positions its fluorescence firmly in the NIR window, which is advantageous for deep tissue imaging due to reduced background autofluorescence from biological samples. nih.gov

In aqueous media, such as phosphate-buffered saline (PBS) at a pH of 7.4, the spectral properties can be slightly altered. Studies on related heptamethine cyanines have shown a hypsochromic (blue) shift of 3–10 nm in absorption maxima when moving from methanol (B129727) to PBS. acs.org For the sulfonated, water-soluble version, sulfo-Cyanine7.5 carboxylic acid, the absorption and emission maxima in aqueous solutions are approximately 778 nm and 797 nm, respectively. lumiprobe.com The presence of sulfonate groups enhances water solubility, making it particularly suitable for biological applications without the need for organic co-solvents. lumiprobe.comglpbio.commedkoo.com

Table 1: Spectroscopic Properties of this compound and its Sulfonated Analog in Different Media

Compound Medium Absorption Max (nm) Emission Max (nm)
This compound Organic Solvents ~788 lumiprobe.comlunanano.caaxispharm.com ~808 lumiprobe.comlunanano.caaxispharm.com
Sulfo-Cyanine7.5 carboxylic acid Aqueous Buffer 778 lumiprobe.com 797 lumiprobe.com
Heptamethine Cyanines (general) Methanol 693-817 acs.org -
Heptamethine Cyanines (general) PBS (pH 7.4) Shifted 3-10 nm lower than in Methanol acs.org -

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength. This compound exhibits a very high molar extinction coefficient, typically around 223,000 L·mol⁻¹·cm⁻¹. lumiprobe.comlunanano.ca Its sulfonated counterpart, sulfo-Cyanine7.5 carboxylic acid, also possesses a high extinction coefficient of approximately 222,000 L·mol⁻¹·cm⁻¹. lumiprobe.com These high values indicate efficient light absorption, which is a key factor for achieving bright fluorescent signals in imaging experiments.

The fluorescence quantum yield (Φf) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. For this compound, the quantum yield is reported to be around 0.10. lumiprobe.comlunanano.ca The sulfonated version, sulfo-Cyanine7.5, exhibits an enhanced quantum yield of 0.21, which is attributed to a rigid trimethine linker in its structure that reduces non-radiative decay pathways. lumiprobe.comglpbio.com This higher quantum yield contributes to a brighter fluorescent signal, a desirable characteristic for sensitive detection in bioimaging. lumiprobe.com

Table 2: Molar Extinction Coefficients and Fluorescence Quantum Yields

Compound Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) Fluorescence Quantum Yield (Φf)
This compound 223,000 lumiprobe.comlunanano.ca 0.10 lumiprobe.comlunanano.ca
Sulfo-Cyanine7.5 carboxylic acid 222,000 lumiprobe.com 0.21 lumiprobe.com

The Stokes shift is the difference between the maximum absorption and maximum emission wavelengths. For this compound, the Stokes shift is approximately 20 nm. axispharm.com Similarly, sulfo-Cyanine7.5 carboxylic acid has a Stokes shift of about 19 nm. lumiprobe.com While generally considered small for cyanine (B1664457) dyes, this separation is sufficient to distinguish the emitted fluorescence from the excitation light using appropriate optical filters. acs.org

A larger Stokes shift is often desirable in fluorescence imaging to minimize the overlap between the absorption and emission spectra, which can lead to re-absorption of emitted photons and reduced signal detection. nih.gov However, the relatively small Stokes shift of Cyanine7.5 dyes is a characteristic feature of this class of fluorophores. acs.org Despite this, their application in NIR imaging is highly effective due to the significant advantages of operating in this spectral region, such as deeper tissue penetration and lower background fluorescence. nih.gov

Investigation of Aggregation Phenomena in Aqueous Solutions and Their Impact on Research Performance

The aggregation of cyanine dyes in aqueous solutions is a significant phenomenon that can profoundly impact their research performance. This self-association is primarily driven by the hydrophobic nature of the dye molecules, which disrupts the hydrogen-bonding network of water. researchgate.net In aqueous media, hydrophobic fluorophores tend to form aggregates to minimize their contact with water, a process that often leads to fluorescence quenching. researchgate.net

For cyanine dyes, aggregation can occur both in solution and at solid-liquid interfaces due to strong intermolecular attractive forces. researchgate.net This process is concentration-dependent. At very low concentrations (e.g., <10⁻³ mM for some cyanine dyes), the monomeric form, which is typically the most fluorescent species, predominates. researchgate.net As the concentration increases, dimers and higher-order aggregates (H-aggregates) begin to form. researchgate.net These aggregates, particularly H-aggregates, often exhibit very weak emission due to self-quenching, where the excited state energy is lost through non-radiative pathways. researchgate.net

The formation of aggregates can be detected using techniques like dynamic light scattering (DLS) to identify particle formation. The impact on research is significant; for instance, in applications requiring high fluorescence output, such as imaging, the formation of non-fluorescent or weakly fluorescent aggregates can lead to a drastic decrease in signal and performance. The aggregation phenomenon is a critical consideration in experimental design, influencing the choice of dye concentration and solvent conditions to ensure optimal performance.

Mechanisms of Photoconversion and Degradation Relevant to Experimental Design

Recent studies have highlighted that far-red cyanine dyes, including those structurally similar to Cyanine7.5, can undergo photoinduced conversion to blueshifted derivatives. acs.org This phenomenon is not an impurity but a result of the illumination of the dye itself. acs.org For instance, heptamethine cyanines (like Cy7 and Cy7.5) have been observed to photoconvert to pentamethine cyanines (like Cy5), which can then further convert to trimethine cyanines (like Cy3). researchgate.net

The proposed mechanism for this photoconversion involves singlet oxygen, which is generated upon photoexcitation of the cyanine dye. acs.orgresearchgate.net Singlet oxygen mediates the oxidative cleavage of the polymethine chain, a signature feature of cyanine dyes. acs.org This leads to a series of bond cleavage and reconstitution events, effectively shortening the polymethine chain and resulting in a blueshift of the dye's absorption and emission spectra. acs.org For example, the irradiation of Cy5 in an aqueous solution with a 642 nm laser resulted in the appearance of a new emission peak at 561 nm, characteristic of Cy3. acs.orgacs.org

This photoconversion is dependent on factors such as the local concentration of the dye; higher local concentrations can lead to a higher photoconversion ratio, suggesting an intermolecular pathway. acs.org This process is highly relevant to experimental design, especially in multicolor fluorescence imaging, as the formation of a blueshifted product could lead to signal bleed-through into other detection channels and misinterpretation of data. acs.orgacs.org However, this seemingly detrimental process can also be harnessed for specific applications, such as developing new photoactivation methods for high-density single-particle tracking. acs.orgacs.org

The photostability of cyanine dyes can be influenced by substituents on the methine chain. researchgate.netresearchgate.net Introducing electron-withdrawing groups can enhance photostability. researchgate.net Understanding these degradation and conversion pathways is crucial for designing robust experiments, selecting appropriate imaging conditions, and correctly interpreting the resulting fluorescence data.

Bioconjugation Strategies and Advanced Probe Design Using Cyanine7.5 Carboxylic Acid

Covalent Linkage Methodologies via the Carboxylic Acid Group

The carboxylic acid moiety of Cyanine7.5 is a versatile functional group that enables its conjugation to biomolecules through several robust and well-established chemical strategies. These methods are foundational for creating tailored probes for specific biological applications.

Amide Coupling Chemistry for Peptide, Protein, and Antibody Conjugation

The most direct method for conjugating Cyanine7.5 carboxylic acid to biomolecules is through the formation of a stable amide bond. This reaction typically targets the primary amine groups present on proteins and peptides, such as the N-terminus or the side chain of lysine (B10760008) residues. broadpharm.comaxispharm.com The process involves the activation of the carboxylic acid group using a coupling agent, such as a carbodiimide (B86325) like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The activated dye then readily reacts with the amine-containing biomolecule to form a covalent amide linkage. medchemexpress.euantibodies.com This strategy has been widely employed for labeling antibodies, proteins, and peptides for various in vivo tracking and imaging studies. medchemexpress.commedchemexpress.com

ReagentBiomolecule TargetKey Features of Conjugation
This compoundPeptides, Proteins, AntibodiesDirect conjugation to primary amines. medchemexpress.commedchemexpress.com
EDC (Carbodiimide)Facilitates amide bond formation.
Biomolecules with Lysine ResiduesProvides primary amine groups for reaction. broadpharm.com

Utilization of Activated Esters (e.g., NHS, Sulfo-NHS) in Bioconjugation

To enhance the efficiency and specificity of the conjugation reaction, this compound is often pre-activated to form a more reactive species, most commonly an N-hydroxysuccinimide (NHS) ester. smolecule.comlumiprobe.com The reaction of the carboxylic acid with NHS in the presence of a carbodiimide (like EDC) yields Cyanine7.5 NHS ester. This activated ester is more stable than the carbodiimide-activated intermediate and reacts efficiently with primary amines at physiological to slightly basic pH to form a stable amide bond, releasing NHS as a byproduct. interchim.fr

For applications requiring high water solubility and to prevent aggregation of proteins during labeling, a sulfonated version, Sulfo-NHS, is used to create Sulfo-Cyanine7.5 NHS ester. broadpharm.comlumiprobe.com The sulfonate groups improve the hydrophilicity of the dye, making it particularly suitable for labeling sensitive proteins in aqueous buffers without the need for organic co-solvents. smolecule.comlumiprobe.com This method is a cornerstone for labeling antibodies and other proteins for in vivo imaging and flow cytometry. axispharm.comsmolecule.com

Activated EsterKey AdvantageTypical Application
Cyanine7.5 NHS esterStable and reactive with primary amines. interchim.frlumiprobe.comLabeling of proteins, peptides, and oligonucleotides. medchemexpress.com
Sulfo-Cyanine7.5 NHS esterHigh water solubility, ideal for aqueous reactions. broadpharm.comlumiprobe.comLabeling of sensitive proteins and antibodies in aqueous buffers.

Integration of Click Chemistry for Modular Bioconjugation

Click chemistry provides a powerful and highly specific approach for bioconjugation. While this compound itself is not directly used in the most common click reaction (copper-catalyzed azide-alkyne cycloaddition), it serves as a precursor for synthesizing click-ready derivatives. For instance, the carboxylic acid can be modified to an amine, which can then be reacted with an alkyne- or azide-containing linker. Alternatively, derivatives of Cyanine7.5 containing azide (B81097) or alkyne functionalities are commercially available. axispharm.comglpbio.cominterchim.fr

These "clickable" cyanine (B1664457) dyes can then be conjugated to biomolecules that have been correspondingly modified with a complementary azide or alkyne group. glpbio.com This modular approach offers high specificity and efficiency, allowing for the construction of complex bioconjugates with precise control over the labeling site. dcchemicals.com

Design Principles for Targeted Probes Utilizing this compound

The development of targeted imaging probes is crucial for visualizing specific molecular events and cell populations in complex biological systems. This compound serves as a versatile platform for designing such probes.

Conjugation to Biomolecules for Specific Molecular Targeting in Research Models

By covalently linking Cyanine7.5 to biomolecules with inherent targeting capabilities, researchers can create probes that accumulate at specific sites of interest. invivochem.commedchemexpress.com For example, conjugating Cyanine7.5 to antibodies that recognize tumor-specific antigens allows for the targeted imaging of tumors. yusiyy.com Similarly, peptides that bind to specific receptors can be labeled with Cyanine7.5 to visualize receptor distribution and activity. medchemexpress.commedchemexpress.com This strategy enables high-resolution observation and quantitative analysis of specific structures and molecules within living organisms, aiding in tumor research and the study of various biological processes. yusiyy.comsmolecule.com

Targeting MoietyBiological TargetResearch Application
AntibodiesTumor-specific antigensTumor imaging and localization. medchemexpress.comyusiyy.com
PeptidesCell surface receptorsVisualizing receptor distribution and dynamics. medchemexpress.commedchemexpress.com
Nucleic Acid ProbesDNA/RNA sequencesDetection of specific nucleic acids in cells. yusiyy.com

Scaffold Design for Multi-modal Imaging Probes (e.g., Fluorescence-Photoacoustic)

Cyanine7.5 is not only a potent fluorophore but also an effective photoacoustic (PA) contrast agent. nih.govchengresearch.com This dual functionality allows for the design of multi-modal imaging probes that combine the high sensitivity of fluorescence imaging with the deep tissue penetration and high spatial resolution of photoacoustic imaging. nih.gov

Researchers have developed probes where multiple Cyanine7.5 molecules are conjugated to a central scaffold, such as a dendrimer. rsc.org This design can amplify the photoacoustic signal. rsc.org By further functionalizing this scaffold with a targeting ligand, such as a peptide or antibody, a highly specific and sensitive dual-modal probe can be created for applications like real-time cancer detection and surgical guidance. nih.govrsc.org The development of such probes holds significant promise for advancing disease diagnosis and providing more accurate, real-time feedback during therapeutic interventions. chengresearch.comnih.gov

Development of Nano-conjugates and Nanoparticle Formulations for Enhanced Research Performance

The integration of Cyanine7.5 (Cy7.5) carboxylic acid into nanoscale platforms has spurred the creation of advanced nano-conjugates and nanoparticle formulations, significantly elevating their utility in research. nih.gov These sophisticated systems capitalize on the distinct properties of nanomaterials to augment the delivery, stability, and signal-to-noise ratio of the Cy7.5 dye. nih.gov The inherent near-infrared (NIR) properties of Cy7.5 make it a prime candidate for in vivo imaging, as NIR light offers deep tissue penetration. aatbio.com

A prominent strategy involves encapsulating Cy7.5 within nanoparticles. For instance, dye-doped silica (B1680970) nanoparticles protect the dye from environmental quenching and enzymatic breakdown, resulting in brighter and more photostable fluorescent probes. researchgate.net This approach not only enhances the fluorescence signal but also provides a versatile platform for further functionalization. Another approach is the conjugation of Cy7.5 to nanoparticles to create targeted imaging agents. For example, Cy7.5 has been successfully conjugated to polymeric nanoparticles for enhanced tumor imaging. Studies have shown that Cy7.5-conjugated nanoparticles exhibit significantly higher tumor contrast compared to the free dye. researchgate.net

Furthermore, the development of Fluorescence Resonance Energy Transfer (FRET) nanoparticles has enabled real-time monitoring of nanoparticle integrity. In one such system, Cy5.5 and Cy7.5 were used as a FRET pair within a squalene-gemcitabine prodrug nanoparticle. mdpi.com The integrity of these nanoparticles could be assessed by monitoring the FRET signal, which was shown to decrease as the nanoparticles disassembled in the presence of blood. mdpi.com

The table below summarizes key nanoparticle formulations incorporating Cyanine7.5 and their respective advantages in research applications.

Nanoparticle TypeCyanine7.5 RoleKey Advantage(s)Research Application(s)
Silica Nanoparticles Encapsulated DyeEnhanced photostability, Reduced environmental quenching researchgate.netLong-term cell tracking, in vivo imaging researchgate.net
Polymeric Nanoparticles Conjugated DyeIncreased tumor contrast, Improved targeting researchgate.netImage-guided surgery, Cancer research researchgate.net
FRET Nanoparticles FRET Acceptor (with Cy5.5 as donor)Real-time monitoring of nanoparticle integrity mdpi.comDrug delivery studies, Nanoparticle stability assessment mdpi.com
Lipid Nanoparticles FRET Acceptor (with Quantum Dot as donor)Semiquantitative monitoring of lipid coating detachment mdpi.comStudying nanoparticle dissociation dynamics in vivo mdpi.com

These examples underscore the versatility of this compound in the design of multifunctional nanoprobes for cutting-edge biological research.

Development of Activatable or Responsive this compound Probes for Research

Activatable probes, often termed "smart" probes, are engineered to change their fluorescence in response to specific biological stimuli. nih.gov This targeted activation is crucial for achieving a high signal-to-background ratio, as the probe remains in a quenched or "off" state until it interacts with its intended target. nih.gov The development of such probes using this compound has been pivotal in creating highly sensitive and specific tools for research.

The fluorescence of cyanine dyes, including Cy7.5, is intrinsically sensitive to the local microenvironment. technologynetworks.com This property is exploited to create probes that can report on changes in physiological parameters such as pH. nih.gov

Researchers have synthesized pH-sensitive NIR fluorescence probes based on the indocyanine heptamethine cyanine scaffold. nih.gov These probes can be encapsulated in self-assembling nanoparticles and exhibit a significant increase in NIR absorption and emission in response to acidification. nih.gov For example, one probe demonstrated a tenfold increase in fluorescence intensity as the pH dropped from 6.5 to 4.0, making it valuable for studying acidic organelles like lysosomes in living cells. nih.gov Another novel hemi-cyanine dye was developed as a pH-sensitive NIR probe that could successfully target and image lysosomes. nih.gov The fluorescence emission intensity of this probe changed in response to varying pH values, enabling the non-invasive detection of changes in the acidic environment of lysosomes. nih.gov

Enzyme-activatable probes represent another significant area of development. nih.gov In these designs, the Cy7.5 dye is typically linked to a quencher molecule via a substrate peptide specific to a target enzyme. Enzymatic cleavage of the peptide separates the dye from the quencher, restoring fluorescence. This strategy has been used to detect matrix metalloproteinases (MMPs), with a Cy5.5/Cy7.5 FRET pair flanking an MMP-7 sensitive peptide sequence. nih.gov

The table below details examples of environment-sensitive Cyanine7.5 probes.

Probe TypeStimulusMechanism of ActionResearch Application
pH-Sensitive Probe Acidic pHProtonation of the dye structure leads to increased absorption and fluorescence emission. nih.govImaging of acidic organelles (e.g., lysosomes), Monitoring tumor microenvironments. nih.govnih.gov
Enzyme-Activatable Probe Enzyme Activity (e.g., MMP-7)Enzymatic cleavage of a linker separates the fluorophore from a quencher, restoring fluorescence. nih.govDetecting enzyme overexpression in disease models, Monitoring therapeutic response. nih.gov
Ion-Selective Probe Specific Ions (e.g., Cu+)Ion-triggered chemical reaction releases the NIR-emitting cyanine dye. nih.govIn vivo imaging of metal ion pools in biological fluids. nih.gov

Photouncaging is a technique that provides precise spatiotemporal control over the activation of a molecule using light. researchgate.netd-nb.info Recently, researchers have successfully repurposed cyanine dyes to act as photocages for the release of carboxylic acids upon irradiation with near-infrared (NIR) light. researchgate.netd-nb.info This breakthrough is significant because NIR light is biocompatible and can penetrate deep into tissue. researchgate.netd-nb.info

The strategy involves creating cyanine-based photocages that can be synthesized in a few steps and are capable of efficiently releasing carboxylic acids in aqueous media when irradiated with NIR light (up to 820 nm). researchgate.netd-nb.info The release mechanism proceeds through a photooxidative pathway. researchgate.netnih.gov The practical utility of this approach has been demonstrated in living HeLa cells, where a carboxylic acid cargo, which could not be taken up by the cells in its free form, was successfully delivered and released intracellularly using this photouncaging technique. d-nb.infonih.gov

This method is modular, allowing for the caging of diverse carboxylic acids. researchgate.netd-nb.info The release can be monitored using techniques such as 1H and 19F NMR spectroscopy, which show the disappearance of signals from the caged acid and the concurrent emergence of signals from the free acid upon NIR irradiation. researchgate.net This control experiment confirms that the release is photochemical in origin, as no change is observed in samples kept in the dark. researchgate.net The development of these NIR-light-activated photocages for carboxylic acids holds great promise for a wide range of research applications where precise control over the release of a molecular cargo is required. researchgate.netd-nb.info

Applications of Cyanine7.5 Carboxylic Acid in Advanced Preclinical Imaging Research

Fluorescence Molecular Imaging in Small Animal Models

Fluorescence molecular imaging in small animal models is a cornerstone of preclinical research, allowing for the non-invasive visualization of biological processes in a living organism. The use of NIR fluorophores like Cyanine7.5 is particularly advantageous due to reduced background autofluorescence and enhanced tissue penetration of NIR light. mdpi.commdpi.com When conjugated to targeting moieties, Cyanine7.5 carboxylic acid enables the specific labeling and tracking of cells, proteins, and other molecules, providing insights into disease progression and therapeutic response. lumiprobe.com

The tumor microenvironment (TME) is a complex and dynamic system comprising cancer cells, stromal cells, immune cells, and the extracellular matrix, which collectively influences tumor growth and metastasis. mdpi.comfrontiersin.org Visualizing these components is critical for understanding cancer biology and developing effective therapies.

Cyanine7.5-based probes have been instrumental in imaging key aspects of the TME. For instance, these dyes can be conjugated to ligands that target specific markers on tumor-associated cells. Research has demonstrated the use of Cyanine7.5 derivatives to label and visualize tumor-infiltrating macrophages by targeting the CD206 receptor, allowing for the non-invasive monitoring of these crucial immune cells within the tumor. thno.org Similarly, probes targeting prostate-specific membrane antigen (PSMA), a biomarker for prostate cancer, have been developed using Cyanine7.5 derivatives, enabling real-time detection of prostate cancer in murine models. rsc.orgmdpi.com

Heptamethine cyanine (B1664457) dyes, a class to which Cyanine7.5 belongs, have shown inherent tumor-targeting properties, possibly due to overexpression of organic anion transport peptides (OATPs) in cancer cells. nih.gov This property, combined with active targeting strategies, enhances the accumulation of the dye in tumor tissues, providing a strong signal for imaging. nih.govresearchgate.net Studies have successfully used Cyanine7.5-conjugated probes to achieve high tumor-to-background contrast, facilitating the clear delineation of tumor margins. nih.govresearchgate.net

Application AreaTargeting Ligand/StrategyImaged Component/ProcessAnimal ModelKey FindingReference(s)
Prostate Cancer Lysine-glutamate-urea moietyProstate-Specific Membrane Antigen (PSMA)MurineReal-time fluorescence detection of PSMA-expressing tumors. rsc.org
Breast Cancer Heptamethine dye's inherent affinityGeneral tumor tissue (OATP-mediated)MouseEnhanced bioavailability and tumor-specific delivery of conjugated therapeutic agents. nih.gov
Breast Cancer Anti-CD206 AntibodyTumor-Associated Macrophages (TAMs)MouseNon-invasive visualization and quantification of TAMs in response to therapy. thno.org
Fibrosarcoma Dimeric NGR peptideCD13 ReceptorMouseHigh tumor-to-background contrast for imaging CD13-expressing tumors. researchgate.net

The ability to track cellular behavior and molecular interactions in real-time is fundamental to understanding dynamic biological systems. This compound, with its reactive functional group, can be attached to various biomolecules to create probes for tracking these processes. medchemexpress.comlumiprobe.com Its application extends to labeling proteins, peptides, and even nanoparticles to monitor their distribution and fate in vivo. lumiprobe.com

Research has employed Cyanine7.5-labeled peptides to study their biodistribution and target engagement. For example, Cyanine7-labeled peptides were used to investigate brain targeting and tumor homing in glioma models, with in vivo imaging demonstrating the accumulation of the labeled peptide in the brain and tumor tissue over time. nih.gov In another study, a Cyanine7.5-labeled antimicrobial peptide was tracked in mice to understand its pharmacodynamics, revealing its systemic spread and persistence. mdpi.com These studies highlight the utility of Cyanine7.5 in providing spatiotemporal information on the behavior of therapeutic and diagnostic agents.

The conjugation of Cyanine7.5 to nanobodies has also been explored. The chemical structure of the dye can influence the pharmacokinetic profile of the resulting tracer, demonstrating the importance of molecular design in creating effective imaging agents. nih.gov

Research FocusLabeled MoleculeProcess TrackedAnimal ModelKey FindingReference(s)
Antimicrobial Therapy FK20 PeptidePharmacodynamics and systemic spreadMouseVisualized the spatiotemporal distribution and longevity of the peptide after injection. mdpi.com
Neuro-oncology DWVAP D-peptideBrain and tumor targetingNude MouseDemonstrated peptide accumulation in the brain and glioma tissue. nih.gov
Cancer Imaging NanobodyBiodistribution and tumor targetingMouseThe charge of the cyanine dye significantly influences the tracer's biodistribution and renal retention. nih.gov

Differentiating between bacterial infection and sterile inflammation is a significant diagnostic challenge. Molecular imaging with targeted probes offers a non-invasive solution. Cyanine7.5-based probes have shown promise in specifically identifying sites of bacterial infection.

A notable application involves a probe derived from a bacteria-targeting Zinc(II)-dipicolylamine (ZnDPA) fluorophore, which was evaluated for photoacoustic imaging. nih.gov In a mouse model, this probe demonstrated the ability to distinguish between bacterial infection and sterile inflammation. nih.gov The signal was significantly higher at sites of infection compared to inflamed tissue or background, showcasing the potential for infection-specific diagnosis. nih.gov

In another study, a Cyanine7.5-labeled antimicrobial peptide mixture was used to monitor its own distribution while simultaneously being evaluated for efficacy against Acinetobacter baumannii infections in mouse models of pneumonia and soft tissue infection. mdpi.com While the primary focus was therapeutic, the imaging component was crucial for understanding the agent's in vivo behavior. mdpi.com

Understanding lymphatic drainage and vascular networks is vital in oncology for staging cancer and in various other fields of research. Cyanine7.5's properties make it suitable for these applications.

In preclinical research, Cyanine7.5-conjugated agents have been used for lymphatic mapping. One study demonstrated that modifying a peptide immunogen with an amphiphilic tail (AMP-vaccine), which could be labeled with a fluorophore, significantly enhanced its delivery to and accumulation in lymph nodes compared to the conventional soluble peptide. biorxiv.org This approach allows for the visualization of lymphatic targeting and drainage pathways in mice. biorxiv.org

For vascular imaging, the strong fluorescence of Cyanine7.5 allows for the visualization of blood vessels after intravenous administration. This can be used to assess vascular integrity, and angiogenesis, a hallmark of cancer. The development of activatable "Cy-droplets," which are phase-change contrast agents incorporating Cyanine7.5, further expands its utility into combined ultrasound and photoacoustic imaging of the vasculature. researchgate.netresearchgate.net

"Activatable" or "smart" probes are designed to change their fluorescence properties in response to a specific biological event, such as enzyme activity or changes in the microenvironment (e.g., pH). interchim.fr This "off-to-on" switching provides a high signal-to-background ratio, as the probe is only fluorescent when its target is present or active.

Cyanine7.5 can be incorporated into such activatable probes. For example, a probe can be designed where the Cyanine7.5 fluorescence is initially quenched. Upon interaction with a specific enzyme, such as a protease that is overexpressed in tumors, a linker is cleaved, separating the fluorophore from the quencher and restoring its fluorescence. This allows for the real-time imaging of enzyme activity. Research into theranostic fluorescent probes, which combine diagnostic imaging with therapy, often utilizes this principle. acs.org For instance, a probe could be designed to release a cytotoxic drug and simultaneously activate a fluorescent signal upon entering the acidic tumor microenvironment or being cleaved by a tumor-specific enzyme. acs.org

While specific examples detailing this compound in activatable probes for gene expression are less common, the principle has been demonstrated with related cyanine dyes. These probes can be designed to be activated by specific enzymes, providing a readout of their activity, which can be linked to the expression of the gene encoding that enzyme. nih.gov

Photoacoustic/Optoacoustic Imaging Research Applications

Photoacoustic (PA) imaging is a hybrid modality that combines the high contrast of optical imaging with the high spatial resolution of ultrasound. It relies on the photoacoustic effect, where absorbed light energy is converted into sound waves. Dyes like Cyanine7.5, which absorb strongly in the NIR region, are excellent contrast agents for PA imaging. researchgate.netdoi.org

Cyanine7.5 and its derivatives have been successfully used to enhance PA signals in preclinical models. In oncology research, PAMAM dendrimers conjugated with both a PSMA-targeting moiety and multiple Cyanine7.5 dyes were developed as dual-modality fluorescence and PA imaging agents for prostate cancer. rsc.org The study found that the number of dye molecules conjugated to the dendrimer scaffold directly influenced the strength of the PA signal. rsc.org

Furthermore, innovative phase-change contrast agents, termed "Cy-droplets," have been engineered by incorporating Cyanine7.5 onto the surface of perfluorocarbon nanodroplets. researchgate.netresearchgate.net These droplets can be vaporized by a laser pulse, creating microbubbles that generate a strong ultrasound and photoacoustic signal. This technology provides an on-demand, triggerable contrast enhancement for both ultrasound and PA imaging. researchgate.net

The application of Cyanine7.5-based probes also extends to infection imaging with PA technology. A bacteria-targeting probe, PSVue794 (a ZnDPA-derived fluorophore with a cyanine structure), was effectively used as a photoacoustic imaging probe to differentiate bacterial infection from sterile inflammation in a mouse model, demonstrating high signal at the infection site. nih.gov

Research AreaProbe/AgentImaging TargetKey Feature/FindingReference(s)
Prostate Cancer PSMA-targeted PAMAM dendrimer-Cy7.5Prostate Cancer CellsDual-modality (fluorescence/PA) agent; PA signal correlates with the number of conjugated dye molecules. rsc.org
General/Vascular Cy-droplets (DSPE-PEG-Cyanine7.5)N/A (Contrast Agent)Optically and acoustically triggerable phase-change agent for enhanced US/PA contrast. researchgate.netresearchgate.net
Infection Imaging PSVue794 (ZnDPA-cyanine)BacteriaDifferentiated bacterial infection from sterile inflammation with high PA signal at the infection site. nih.gov
Breast Cancer Peptide-Drug Conjugate NanoparticlesBreast Cancer CellsUsed for combined fluorescence and photoacoustic imaging to guide photothermal therapy. doi.org

Utilization of Cyanine7.5 as a Sonophore in Preclinical Optoacoustics

In the field of preclinical optoacoustics, also known as photoacoustic imaging, Cyanine7.5 serves as an effective sonophore—a molecule that absorbs light and converts it into sound waves. researchgate.net This imaging modality combines the high contrast of optical imaging with the high spatial resolution and deep tissue penetration of ultrasound. researchgate.net When excited by a laser, sonophores like Cyanine7.5 undergo non-radiative relaxation, causing localized heating and thermoelastic expansion, which generates detectable ultrasound waves. researchgate.net

A notable research application involves the development of a versatile, phase-change contrast agent named 'Cy-droplet'. researchgate.net In this study, Cyanine7.5 NHS ester was conjugated to a phospholipid (DSPE-PEG(2000)-NH2) to create a dye-functionalized molecule. researchgate.net These molecules were then incorporated into sub-micron droplets that provide contrast for both photoacoustic and ultrasound imaging. researchgate.net Experiments using tissue-mimicking phantoms demonstrated that these Cy-droplets could generate a robust photoacoustic signal upon laser irradiation, showcasing the utility of Cyanine7.5 as a potent sonophore for developing advanced, multi-modal contrast agents. researchgate.net The development of such exogenous contrast agents is crucial for molecularly targeted optoacoustic imaging, as they can significantly enhance signal strength compared to endogenous absorbers like hemoglobin. researchgate.netdtic.mil

Multi-spectral Optoacoustic Tomography (MSOT) in Research Models

Multi-spectral Optoacoustic Tomography (MSOT) is an advanced imaging technique that leverages the unique absorption spectra of different molecules to distinguish them within tissue. researchgate.net Cyanine7.5 is particularly well-suited for MSOT due to its high absorption in the near-infrared range. researchgate.netdoi.org Researchers have systematically evaluated libraries of commercially available NIR dyes, including cyanine derivatives, to identify optimal sonophores for MSOT applications in detecting tumors non-invasively. researchgate.net

In a specific preclinical study, Cyanine7.5-labeled nanoparticles were used for in vivo photoacoustic imaging of tumors in mice using MSOT. doi.org Nude mice bearing MDA-MB-231 tumors were intravenously injected with nanoparticles labeled with Cyanine7.5. doi.org MSOT scanning was performed before and after the injection, revealing significant accumulation of the Cyanine7.5-labeled nanoparticles in the tumor tissue after 24 hours. doi.org This research highlights the capability of Cyanine7.5-based probes to serve as effective contrast agents for targeted tumor imaging in MSOT research models, enabling the visualization of nanoparticle distribution and accumulation at the tumor site. doi.org

In Vitro and Ex Vivo Research Applications

The favorable properties of this compound extend to a variety of in vitro and ex vivo research applications, where it is used for sensitive and specific detection of cells and molecules.

Cell-Based Assays and Fluorescence Microscopy in Research

In cell-based assays, this compound and its derivatives are widely used as fluorescent labels. axispharm.com Its strong fluorescence in the NIR spectrum allows for high-resolution imaging of cellular structures with minimal photodamage to live cells. smolecule.com Researchers utilize Cyanine7.5 in fluorescence microscopy to visualize and track labeled biomolecules, providing insights into the localization and movement of proteins and other cellular components. smolecule.com The dye's ability to be conjugated to targeting molecules like antibodies or peptides enables the specific labeling of cell surface receptors or intracellular targets for detailed microscopic analysis.

Flow Cytometry and Cell Sorting in Research

Cyanine7.5 is a valuable tool in flow cytometry for the analysis and sorting of cells. axispharm.com Its emission in the far-red region of the spectrum allows it to be easily incorporated into multi-color flow cytometry panels, where multiple fluorescent labels are used simultaneously to identify and quantify different cell populations. axispharm.com The bright and stable fluorescence of Cyanine7.5 conjugates ensures distinct and reliable signal generation, which is critical for accurate cell sorting. axispharm.comaxispharm.com This enables researchers to isolate specific cell populations from complex mixtures for further analysis, based on the expression of surface or intracellular markers tagged with Cyanine7.5. smolecule.comaatbio.com

Bioanalytical Assays for Molecular Interactions

The ability to covalently link this compound to biomolecules makes it highly effective for use in various bioanalytical assays designed to study molecular interactions. smolecule.cominterchim.fr By labeling proteins, antibodies, or nucleic acids, researchers can track their binding and dynamic interactions in real-time. smolecule.commedchemexpress.com These labeled molecules serve as probes in assays to explore diverse biological processes. smolecule.comaxispharm.com For example, a protein labeled with Cyanine7.5 can be used to study its interaction with a binding partner, providing quantitative data on binding affinity and kinetics. Its use in multiplexed assays is particularly advantageous, as it can be combined with other dyes to detect multiple molecular targets simultaneously. axispharm.com

Data Tables

Table 1: Summary of Research Findings

Application AreaResearch FocusKey Findings
Preclinical Optoacoustics Development of a phase-change contrast agent ('Cy-droplet') using Cyanine7.5. researchgate.netCyanine7.5 acts as an effective sonophore, generating strong photoacoustic signals in tissue-mimicking phantoms, enabling multi-modal imaging. researchgate.net
MSOT in Research Models In vivo imaging of tumors using Cyanine7.5-labeled nanoparticles. doi.orgNanoparticles accumulated in tumors, allowing for clear visualization and tracking via MSOT in a mouse model. doi.org
Fluorescence Microscopy Imaging of cellular structures and tracking biomolecules. smolecule.comProvides high-resolution images with minimal photodamage, enabling the study of protein localization and movement within cells. smolecule.com
Flow Cytometry Cell sorting and analysis. axispharm.comGenerates distinct and reliable signals for accurate, high-throughput cell sorting in multi-color experiments. axispharm.comaxispharm.comaatbio.com
Bioanalytical Assays Studying molecular interactions. smolecule.commedchemexpress.comEnables the labeling of proteins and nucleic acids to track their binding dynamics and facilitate multiplexed detection of biomolecules. smolecule.comaxispharm.com

Table 2: Spectral Properties of this compound Derivatives

CompoundExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (L⋅mol⁻¹⋅cm⁻¹)Quantum Yield
This compound ~788~808Not SpecifiedNot Specified
sulfo-Cyanine7.5 carboxylic acid 778797222,0000.21

Data sourced from AxisPharm axispharm.com and Lumiprobe lumiprobe.com. Note that properties can vary slightly between suppliers and measurement conditions.

Methodological Considerations and Quantitative Analysis in Research with Cyanine7.5 Carboxylic Acid

Optimization of Experimental Parameters for Cyanine7.5-Based Imaging

The successful application of Cyanine7.5 (Cy7.5) carboxylic acid in preclinical imaging hinges on the meticulous optimization of experimental parameters. These parameters are crucial for maximizing signal strength, minimizing background noise, and ensuring the collection of reliable, quantifiable data. Key areas of optimization include the concentration of the imaging probe and the instrumental settings for illumination and detection.

The concentration of the Cy7.5 carboxylic acid probe administered to preclinical models is a critical variable that directly influences the resulting fluorescence intensity and, consequently, the quality of the imaging data. The primary goal is to use a concentration that is high enough to generate a strong signal from the target tissue but low enough to avoid detrimental effects such as aggregation-induced self-quenching.

When cyanine (B1664457) dyes aggregate at high concentrations, their fluorescence quantum yield can be significantly reduced, leading to a weaker signal than expected. nih.gov Research on cyanine dye-doped nanoparticles has demonstrated that the fluorescence signal intensity shows a linear relationship with the particle concentration, but only up to a certain point. Beyond this optimal range, effects like cascade energy transfer and self-quenching can occur, leading to a non-linear and potentially decreased signal output. nih.gov

Therefore, optimizing probe concentration typically involves a dose-escalation study where different concentrations of the Cy7.5-based probe are administered to cohorts of preclinical models. The resulting signal intensity in the region of interest is then measured to determine the concentration that provides the best signal-to-background ratio without evidence of signal quenching. nih.gov For example, studies have shown that while higher concentrations might be administered, the resulting fluorescence in the target tissue is what ultimately determines the success of the imaging experiment. nih.gov The specific optimal concentration can depend on the nature of the probe (e.g., free dye vs. conjugated to a targeting moiety), the biological target, and the animal model being used. nih.govalfa-chemistry.com

Table 1: Factors Influencing Optimal Probe Concentration of Cyanine7.5 Carboxylic Acid

FactorRationale for ConsiderationPotential Impact on Concentration
Aggregation & Self-Quenching High local concentrations can lead to the formation of non-fluorescent dye aggregates, reducing the overall signal. nih.govEstablishes an upper limit for the useful concentration range.
Targeting Moiety The nature of the molecule to which Cy7.5 is conjugated (e.g., peptide, antibody) affects its biodistribution and clearance. nih.govProbes with high affinity may require lower concentrations to achieve target saturation.
Biological Target The density and accessibility of the target receptor or biomarker influence the amount of probe that can accumulate.High-density targets may accommodate higher local probe concentrations before saturation.
In Vivo Environment Interactions with plasma proteins, like albumin, can affect the probe's circulation time and bioavailability. nih.govHydrophilic dyes with low protein binding may clear faster, potentially requiring different concentration strategies than hydrophobic dyes. nih.gov
Linear Signal Response For quantitative studies, it is crucial to work within a concentration range where the fluorescence signal is directly proportional to the probe concentration. nih.govDose-response experiments are necessary to identify and validate this linear range in the specific model. nih.gov

Optimal signal acquisition requires precise tuning of the imaging system's illumination and detection components to match the spectral characteristics of this compound. Cy7.5 is a near-infrared (NIR) fluorophore with a maximum absorption (excitation) peak typically around 788 nm and a maximum fluorescence emission peak at approximately 808 nm.

Illumination: The excitation light source, usually a laser or a filtered lamp, should be selected to provide high-intensity light that overlaps maximally with the 788 nm absorption peak. Using an excitation wavelength that is significantly different from the peak absorption will result in inefficient excitation and a weaker fluorescence signal. Bandpass filters are commonly used to narrow the range of the excitation light, ensuring that only the most effective wavelengths reach the sample, which also helps to reduce background noise.

Detection: The detection system must be configured to efficiently collect the emitted fluorescence while rejecting scattered excitation light. This is achieved using a combination of longpass and/or bandpass emission filters. A longpass filter that cuts off light below ~800 nm is essential to block the excitation light from reaching the detector. A bandpass filter (e.g., 800-850 nm) can further refine the collected signal, isolating the peak emission of Cy7.5 and reducing background from other sources. The choice of detector is also critical; detectors with high quantum efficiency in the NIR range (above 800 nm) are required for sensitive detection of the Cy7.5 signal.

Table 2: Typical Spectral Properties and Corresponding Imaging Parameters for Cyanine7.5

ParameterTypical ValueMethodological Consideration
Absorption Maximum (λ_abs) ~788 nmThe excitation laser or filtered light source should be centered as close as possible to this wavelength for maximum photon absorption.
Emission Maximum (λ_em_) ~808 nmThe emission filter should be chosen to capture this peak while blocking the excitation wavelength. A longpass filter starting around 800 nm is common.
Recommended Excitation Filter ~770-790 nm bandpassNarrows the illumination to the most efficient excitation wavelengths, reducing off-target excitation and background.
Recommended Emission Filter >800 nm longpass or ~800-850 nm bandpassBlocks scattered excitation light and isolates the specific fluorescence emission, enhancing the signal-to-noise ratio.
Stokes Shift ~20 nmThis relatively small shift necessitates high-quality, steep-edged filters to effectively separate the emission signal from the excitation light.

Image Acquisition and Processing Techniques for Cyanine7.5 Signals

Effective imaging with Cy7.5 carboxylic acid extends beyond optimized probe and hardware settings into the realm of image acquisition strategies and post-acquisition processing. These techniques are vital for enhancing the signal-to-noise ratio (SNR) and addressing the challenges of imaging deep within biological tissues.

A primary advantage of using NIR dyes like Cy7.5 is the significant reduction in background signal from tissue autofluorescence. Biological molecules such as hemoglobin, melanin, and water have lower absorption and fluorescence in the NIR window (roughly 700-950 nm), resulting in a clearer signal from the exogenous probe compared to imaging in the visible spectrum.

Despite this inherent advantage, several strategies can further enhance the SNR:

Spectral Unmixing: If there is residual autofluorescence or signal bleed-through from other fluorophores, spectral imaging and linear unmixing algorithms can be used. This involves acquiring images across a range of emission wavelengths and then using the known emission spectrum of Cy7.5 to computationally separate its specific signal from the background components.

Temporal Filtering: In dynamic imaging studies, recursive temporal filters can be applied to image sequences. These algorithms analyze changes over time and can reduce random noise in individual frames while preserving the true signal from the probe.

Post-processing Algorithms: A variety of image processing filters, such as Gaussian or median filters, can be applied to reduce high-frequency noise. More advanced methods, like wavelet-based denoising, can decompose the image to separate noise from the signal at different scales, allowing for more targeted noise reduction without significant blurring of important features. nih.gov

The use of Cy7.5 is particularly well-suited for deep-tissue imaging because NIR photons are less prone to being scattered or absorbed by tissue components compared to visible light photons. mdpi.com This property allows for non-invasive imaging at greater depths, often several millimeters to a centimeter, depending on the tissue type.

However, as light travels deeper into tissue, it still undergoes attenuation, which can weaken the signal. Methodological considerations to address this include:

Fluorescence Molecular Tomography (FMT): For true 3D quantitative analysis, FMT systems are used. These systems employ multiple source and detector positions to build a comprehensive model of light propagation through the tissue. By using sophisticated reconstruction algorithms, FMT can account for light scattering and absorption to provide a more accurate 3D map of fluorophore concentration within the subject.

Photoacoustic Imaging (PAI): As an alternative or complementary modality, PAI combines light and sound. The tissue is illuminated with a pulsed laser at the absorption wavelength of Cy7.5. The dye absorbs the light, undergoes thermoelastic expansion, and generates an ultrasonic wave that is detected by a transducer. nih.gov Because ultrasound waves scatter far less than light in tissue, PAI can provide high-resolution images at greater depths than purely optical methods. nih.govresearchgate.net

Quantitative Analysis of Fluorescence and Photoacoustic Data

A major goal of molecular imaging is to move beyond qualitative visualization to the quantitative measurement of biological processes. Both fluorescence and photoacoustic signals from Cy7.5 can be used for quantitative analysis, but each presents unique challenges.

Fluorescence Data: Converting fluorescence intensity into an absolute concentration of a Cy7.5-based probe in vivo is complex. The measured signal is affected not only by the probe's concentration but also by the tissue depth, the optical properties of the overlying tissue (absorption and scattering), and environmental factors that can alter the dye's quantum yield. nih.gov For instance, the fluorescence intensity of a Cy7.5-labeled peptide measured non-invasively can be significantly lower than the intensity measured in the same tumor after it has been excised, due to the attenuation of light by the skin and other tissues. mdpi.com Therefore, quantitative analysis often relies on relative measures, such as the tumor-to-background ratio, or on advanced modeling techniques like FMT to estimate absolute concentrations.

Photoacoustic Data: Photoacoustic signal intensity is, in principle, directly proportional to the local concentration of the absorbing molecule and the laser fluence. However, accurate quantification is challenging. Several factors can confound the photoacoustic signal from cyanine dyes:

Photoisomerization and Photobleaching: Under laser irradiation, cyanine dyes can undergo structural changes or irreversible degradation, which alters their absorption spectra and leads to a non-stable photoacoustic signal over time. nih.gov

Dye Aggregation: Similar to fluorescence, aggregation can change the absorption properties of the dye, affecting the quantitative accuracy of the photoacoustic signal. nih.gov

Fluence Variation: The intensity of the laser light (fluence) decreases with tissue depth. To obtain a quantitative image of dye concentration, this variation in light delivery must be compensated for, often through modeling or by using ratiometric imaging techniques with multiple wavelengths. researchgate.net

Therefore, robust quantitative analysis in both modalities requires careful calibration, the use of reference standards (phantoms), and the application of advanced computational models to correct for the physical and environmental factors that influence the signal. researchgate.net

Normalization and Calibration Strategies in Research Experiments

Quantitative analysis of fluorescence imaging data obtained with this compound requires robust normalization and calibration strategies to account for variability in experimental conditions and instrumentation. Normalization aims to reduce the impact of factors that are not related to the biological process under investigation, thereby allowing for more accurate comparisons between different regions of interest, subjects, or time points. nih.gov

One common normalization technique involves the analysis of time-intensity curves, where the maximum fluorescence intensity in a selected region of interest is set to 100%, and subsequent intensity changes are expressed as a percentage of this maximum. nih.gov This method can help to mitigate the influence of variations in dye administration and local tissue perfusion. Another approach is to use a reference tissue or an internal standard to normalize the fluorescence signal. For instance, the signal from a healthy tissue region can be used as a baseline to compare against the signal from a diseased or targeted area.

To correct for geometrical effects, such as variations in the distance between the light source and the tissue or irregularities in the tissue surface, near-infrared diffuse reflectance (NIR DR) imaging can be employed. optica.org The NIR DR image serves as a background to normalize the fluorescence image, thereby correcting for artifacts and non-uniformity. optica.org

Calibration of the imaging system is crucial for obtaining quantitative measurements of fluorophore concentration. This is often achieved using tissue-mimicking phantoms containing known concentrations of a fluorescent dye, such as indocyanine green (ICG), which has similar spectral properties to Cyanine7.5. nih.govresearchgate.net These phantoms allow for the characterization of key imaging system parameters, including sensitivity, linearity, and dynamic range. nih.govsnmjournals.org By imaging these phantoms, a calibration curve can be generated that relates the measured fluorescence intensity to the actual fluorophore concentration. nih.gov Furthermore, certified calibration standards are being developed to provide traceability and improve the comparability of fluorescence measurements across different instruments and laboratories. sigmaaldrich.com

For multi-color imaging applications where spectral overlap between different fluorophores can occur, dye calibration standards are used to correct for this "crosstalk". biosearchtech.com The analysis software uses the calibration data to anticipate the expected signal from each fluorophore in different filter sets and subtracts the inappropriate signals. biosearchtech.com

StrategyPurposeMethodologyKey Considerations
Time-Intensity Curve NormalizationReduce variability from dye administration and perfusion.Set maximum fluorescence intensity in a region of interest to 100% and express changes as a percentage. nih.govSelection of the region of interest can influence the results.
Diffuse Reflectance NormalizationCorrect for geometrical effects and tissue surface irregularities.Acquire a NIR DR image as a background to normalize the fluorescence image. optica.orgRequires an imaging system capable of both fluorescence and diffuse reflectance imaging.
Phantom-Based CalibrationEnable quantitative measurement of fluorophore concentration.Image tissue-mimicking phantoms with known dye concentrations to create a calibration curve. nih.govresearchgate.netPhantoms should accurately mimic the optical properties of the tissue under investigation.
Dye Calibration StandardsCorrect for spectral crosstalk in multi-color imaging.Use standards with known spectral properties to calibrate the imaging system's response to different fluorophores. biosearchtech.comEssential for accurate quantification in experiments using multiple fluorescent probes.

Advanced Image Reconstruction and Data Modeling

The raw data obtained from fluorescence imaging with this compound often requires advanced image reconstruction algorithms to generate accurate spatial distributions of the fluorophore, particularly for deep-tissue imaging. Fluorescence molecular tomography (FMT) is a powerful technique that aims to reconstruct the three-dimensional distribution and concentration of fluorescent probes within biological tissues. quantum-electronics.ru

Various reconstruction algorithms have been developed for FMT, with some of the most effective being based on Tikhonov regularization with a nonnegativity condition. quantum-electronics.ru This method has been shown to provide more accurate reconstructions of fluorophore concentration and is more stable compared to other algorithms like the algebraic reconstruction technique (ART) or the simultaneous multiplicative algebraic reconstruction technique (SMART). quantum-electronics.ru To facilitate the use of these advanced techniques, software packages and toolkits, such as the Smart Toolkit for Fluorescence Tomography (STIFT), have been developed. These platforms often include modules for forward modeling, simulation, data acquisition control, and reconstruction of experimental data. nih.gov

In addition to reconstructing the spatial distribution of this compound, data modeling can be used to extract quantitative information about biological processes. For example, pharmacokinetic modeling can be applied to dynamic fluorescence imaging data to estimate parameters related to the uptake, distribution, and clearance of the fluorescent probe. These parameters can provide insights into tissue perfusion, vascular permeability, and receptor binding.

Fluorescence lifetime imaging (FLIM) is another advanced technique that can provide additional information beyond fluorescence intensity. arxiv.orgbiorxiv.org The fluorescence lifetime of a fluorophore can be sensitive to its local microenvironment, such as pH, ion concentration, and binding to macromolecules. By measuring the fluorescence lifetime of this compound, it may be possible to obtain information about the physiological conditions in the tissue. Phasor analysis is a powerful method for analyzing FLIM data, allowing for the separation of different fluorescent species and the characterization of their microenvironments. biorxiv.org

TechniqueDescriptionApplication with this compoundPotential Insights
Fluorescence Molecular Tomography (FMT)Reconstructs the 3D distribution of a fluorophore in tissue. quantum-electronics.ruTo visualize and quantify the accumulation of this compound in deep tissues, such as tumors or organs.Accurate localization and quantification of the fluorescent probe.
Tikhonov RegularizationAn advanced algorithm for FMT reconstruction that improves accuracy and stability. quantum-electronics.ruTo obtain more reliable and quantitative 3D images of this compound distribution.Improved image quality and quantitative accuracy.
Pharmacokinetic ModelingMathematical models that describe the temporal changes in fluorophore concentration.To analyze dynamic imaging data and estimate physiological parameters.Information on tissue perfusion, vascular permeability, and probe clearance.
Fluorescence Lifetime Imaging (FLIM)Measures the decay rate of fluorescence, which is sensitive to the fluorophore's microenvironment. arxiv.orgbiorxiv.orgTo probe the local environment of this compound in tissues.Insights into pH, ion concentrations, and molecular binding.

Reproducibility and Standardization in this compound Research

Reproducibility is a cornerstone of scientific research, and studies involving this compound are no exception. However, the standardization of preclinical imaging techniques remains a significant challenge, which can hinder the translation of research findings. nih.govnih.gov A survey conducted by the European Society of Molecular Imaging (ESMI) revealed a large variability in how preclinical imaging data are acquired, processed, and reported, as well as a limited awareness of existing international guidelines for animal research. nih.gov

To improve the reproducibility of research using this compound, it is essential to establish and adhere to standardized protocols. This includes the standardization of animal handling procedures, such as anesthesia and positioning, to minimize physiological variability. spectralinvivo.comcreative-bioarray.com The imaging protocol itself should be rigorously standardized, with consistent camera settings (e.g., exposure time, gain), illumination angles, and working distances for all experiments. snmjournals.orgtum.de

The development and adoption of consensus guidelines for fluorescence imaging are crucial for promoting standardization. While guidelines have been established for the clinical use of ICG in specific applications like hepatobiliary surgery, there is a need for broader consensus in preclinical research. nih.gov Such guidelines should address all aspects of the experimental workflow, from the preparation and characterization of this compound conjugates to the acquisition, analysis, and reporting of imaging data.

A critical aspect of ensuring reproducibility is the use of appropriate experimental controls. nih.gov For example, when studying the biodistribution of a drug conjugated to this compound, control experiments with the unconjugated dye should be performed to account for the biodistribution of the dye itself. Furthermore, any image processing or analysis steps should be applied consistently across all experimental and control groups, and any adjustments to brightness or contrast should be applied to the entire image to avoid introducing bias. nih.gov

The lack of a global standard protocol is a recognized issue in related fields like preclinical PET/CT imaging, which often complements fluorescence imaging. snmjournals.org Addressing this challenge in the context of fluorescence imaging with this compound will require a concerted effort from the research community, including the development of standardized reporting guidelines, the sharing of protocols and data, and the organization of multi-center studies to assess and reduce inter-laboratory variability.

Area of ConsiderationKey Recommendations for StandardizationImpact on Reproducibility
Animal HandlingStandardize anesthesia, animal positioning, and environmental conditions. spectralinvivo.comcreative-bioarray.comMinimizes physiological variability that can affect probe distribution and signal intensity.
Imaging ProtocolUse consistent camera settings (exposure, gain), illumination, and working distance. snmjournals.orgtum.deEnsures that differences in signal are due to biological effects rather than technical variations.
Data AnalysisApply image processing and analysis methods consistently to all data. Avoid selective manipulation of images. nih.govPrevents the introduction of bias and ensures objective comparison between groups.
ReportingAdhere to established reporting guidelines (e.g., ARRIVE) and provide detailed methodological information. nih.govAllows for the critical evaluation and replication of the study by other researchers.
Community EffortsDevelop and adopt consensus guidelines for preclinical fluorescence imaging. nih.govPromotes consistency and comparability of data across different laboratories and studies.

Comparative Studies and Advancements in Cyanine7.5 Carboxylic Acid Research

Comparison with Other Near-Infrared Fluorophores

Cyanine7.5 carboxylic acid is a near-infrared (NIR) fluorescent dye valued in biomedical research for its spectral properties, which are ideal for deep tissue imaging with minimal background interference. axispharm.comaatbio.com Its utility is best understood through comparison with other common NIR fluorophores.

Cyanine7.5 (Cy7.5) belongs to the cyanine (B1664457) dye family, which includes well-known fluorophores like Cy5 and Cy7. The numerical designation in the name relates to the number of carbon atoms in the polymethine chain connecting the two nitrogen-containing heterocyclic rings, which dictates the dye's absorption and emission wavelengths. Cy7.5 has one of the most red-shifted absorption and emission profiles among the common cyanine dyes. lumiprobe.com

Its structure and absorption spectrum are very similar to Indocyanine Green (ICG), a clinically approved NIR dye. lumiprobe.comnih.gov However, a key structural modification in Cy7.5—often a rigid trimethine linker—results in a significantly higher fluorescence quantum yield compared to ICG. lumiprobe.comlumiprobe.com This enhanced brightness is a major advantage for sensitive imaging applications. While Cy5 is a bright and photostable dye, its emission in the far-red spectrum (~670 nm) does not penetrate tissue as deeply as Cy7 or Cy7.5. Cy7 offers deeper penetration but can suffer from lower quantum yield and photostability compared to specifically engineered dyes. nih.govresearchgate.net Research has shown that under prolonged irradiation, the fluorescence intensity of Cy5 and Cy7 can decrease more rapidly than more stable, structurally-optimized NIR dyes. researchgate.net

Below is a comparative table of the spectral properties of these common NIR fluorophores.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield
Cyanine7.5 ~788~808~223,000~0.10
Indocyanine Green (ICG) ~780~820~200,000~0.01-0.02
Cyanine7 (Cy7) ~750~773~250,000~0.28-0.30
Cyanine5 (Cy5) ~649~670~250,000~0.20-0.28

Note: Values are approximate and can vary based on solvent, conjugation, and measurement conditions.

The superior properties of Cy7.5 and its derivatives have been demonstrated in various research applications, particularly in vivo imaging. For instance, in a study comparing ICG with a more hydrophilic indotricarbocyanine derivative (SIDAG), the derivative showed a markedly increased acute tolerance in mice and provided clearer demarcation of rat breast carcinomas both immediately and 24 hours post-injection. nih.gov ICG, under the same conditions, showed only weak tumor contrast. nih.gov This highlights how structural modifications to the ICG backbone, similar to those in Cy7.5, can significantly improve imaging performance by altering pharmacokinetic properties and enhancing tumor accumulation. nih.gov

The deep tissue penetration of Cy7.5's emission makes it highly suitable for non-invasive small animal imaging, where it is used to track cells, antibodies, and nanoparticles. axispharm.comaatbio.com Its high photostability ensures consistent signal during long-term imaging experiments, a critical factor in longitudinal studies. axispharm.com

Integration with Nanotechnology and Smart Material Platforms

The carboxylic acid group on Cyanine7.5 provides a convenient chemical handle for conjugation, making it a versatile component for integration into advanced nanotechnology platforms. This integration aims to improve the dye's stability, solubility, and targeting capabilities.

Encapsulation of Cy7.5 within nanocarriers is a common strategy to overcome its low solubility in aqueous solutions and prevent aggregation-induced quenching. tmrjournals.com For example, researchers have developed stable core-shell silica-polyethylene glycol (PEG) nanoparticles where both Cy5.5 and Cy7.5 dyes were covalently incorporated. nih.gov This method allows for the optimization of the nanoparticle's optical properties for applications like photoacoustic imaging and photothermal therapy by tuning the ratio of the embedded dyes. nih.gov

In another approach, ultrasmall superparamagnetic iron oxide (USPIO) nanoparticles were encapsulated within a casein matrix, which was then loaded with Cy7.5 and a targeting peptide. mdpi.com This created a multifunctional nanoprobe where the casein encapsulation provided stability and a platform for attaching both the imaging dye and the targeting moiety. mdpi.com Furthermore, the interaction of cyanine dyes with endogenous proteins like albumin represents a form of biological self-assembly. tmrjournals.com When bound within the hydrophobic pockets of albumin, the dye's H-aggregation is inhibited, leading to a significant enhancement in fluorescence brightness and improved biocompatibility. tmrjournals.comnih.gov

Polymeric scaffolds and dendrimers offer a robust framework for constructing complex imaging agents with a high payload of functional molecules. Dendrimers, which are highly branched, nanosized polymers, are particularly effective as they have a large number of surface functional groups available for conjugation. nih.gov

A key example involves the use of a sixth-generation (G6) polyamidoamine (PAMAM) dendrimer to create a dual-modality imaging probe. nih.gov In this study, the dendrimer was complexed with both gadolinium (Gd) ions for magnetic resonance imaging (MRI) and Cy5.5 dye for near-infrared fluorescence imaging. nih.gov This research demonstrated the feasibility of using dendrimers as a scaffold to incorporate separate imaging moieties. nih.gov The carboxylic acid function of dyes like Cy7.5 is ideal for forming stable amide bonds with the primary amine groups on the surface of PAMAM dendrimers, enabling the creation of highly functional, targeted imaging agents.

Development of Multi-Modal Imaging Probes with this compound Component

Multi-modal imaging combines the strengths of two or more imaging techniques to provide a more complete picture of biological processes. fortunejournals.com Cy7.5 carboxylic acid is a frequent choice for the optical component of these probes due to its high sensitivity and excellent tissue penetration. mdpi.comnih.gov

These probes integrate the fluorescence reporting of Cy7.5 with contrast agents for modalities like MRI, Positron Emission Tomography (PET), or Single-Photon Emission Computed Tomography (SPECT). nih.govmdpi.com

PET/Optical Probes: A common strategy involves creating a bioconjugate that includes a targeting molecule (like a peptide), a chelator (such as NODA-GA) for radiolabeling with a PET isotope (e.g., ⁶⁸Ga or ⁶⁴Cu), and a NIR cyanine dye like Cy7.5. researchgate.net This allows for sensitive, whole-body tumor visualization with PET, followed by high-resolution, real-time optical imaging during guided surgery. researchgate.netresearchgate.net

MRI/Optical Probes: Researchers have developed bimodal MRI/NIRF probes by grafting Cy7.5 onto casein-coated USPIO nanoparticles. mdpi.com This combines the high spatial resolution and detailed anatomical information of MRI with the high sensitivity of fluorescence imaging, as demonstrated in the targeted imaging of prostate cancer. mdpi.com The resulting probe provided significant tumor-to-muscle contrast enhancement in MRI and increased fluorescence in tumors compared to control groups. mdpi.com

The development of such probes is a significant challenge, requiring careful chemical design to link the different components without compromising their individual functions. nih.gov The carboxylic acid group of Cy7.5 is crucial in this context, enabling its covalent attachment to the larger probe assembly.

Probe TypeModality 1Modality 2Cy7.5 Component RoleOther ComponentsExample Application
MRI/NIRF Nanoprobe MRI (T₂)FluorescenceHigh-sensitivity optical detectionUSPIO core, Casein matrix, Bombesin (BBN) targeting peptideTargeted imaging of prostate cancer mdpi.com
PET/OI Bioconjugate PETFluorescenceIntraoperative optical guidancePESIN targeting dimer, NODA-GA chelator for ⁶⁸GaGRPR-positive tumor imaging and surgical guidance researchgate.net

Future Directions and Research Challenges for Cyanine7.5 Carboxylic Acid

Development of Next-Generation Cyanine7.5 Carboxylic Acid Derivatives with Improved Properties

The primary research thrust is the rational design of new Cy7.5 derivatives that exhibit enhanced photophysical and chemical properties, leading to more robust and versatile molecular probes.

Enhanced Photostability and Quantum Yield

A significant challenge for many cyanine (B1664457) dyes, including Cy7.5, is their susceptibility to photobleaching and often moderate fluorescence quantum yields. acs.org Researchers are actively investigating chemical modifications to address these issues. One promising strategy involves rigidifying the central polymethine chain of the cyanine structure. This increased rigidity can lead to a significant enhancement in fluorescence quantum yield, in some cases by as much as 20%, resulting in a brighter signal. interchim.frlumiprobe.comlumiprobe.com Another approach is the direct conjugation of triplet-state quenchers, such as cyclooctatetraene (B1213319) (COT) or Trolox, to the fluorophore, which has been shown to dramatically enhance photostability. nih.gov Furthermore, modifying the dye with heavy atoms, like iodine, can improve optical stability and quantum yield. nih.gov These improvements are critical for applications requiring long-term imaging and high signal-to-noise ratios.

Tunable Emission Wavelengths for Advanced Multiplexing

The ability to simultaneously visualize multiple biological targets (multiplexing) is essential for dissecting complex biological systems. researchgate.net Developing Cy7.5 derivatives with adjustable emission wavelengths is key to achieving this. The spectral properties of cyanine dyes can be fine-tuned by chemically altering the length and structure of the polymethine chain or by modifying the heterocyclic nuclei. axispharm.comfrontiersin.org This allows for the creation of a palette of spectrally distinct probes that can be used together with minimal signal overlap. nih.gov Such advancements are crucial for high-contrast in vivo bioimaging and multiplexed biosensing, enabling the simultaneous detection of multiple cellular components or biomarkers. researchgate.netnih.gov

Exploration of Novel Preclinical Research Applications

Beyond conventional bio-imaging, the unique characteristics of Cy7.5 carboxylic acid are paving the way for its use in cutting-edge preclinical research fields.

Advanced Molecular Sensing and Biosensing

The fluorescence of cyanine dyes can be sensitive to the local microenvironment, making them excellent candidates for developing molecular sensors. Researchers are designing "smart" probes based on Cy7.5 that can report on specific physiological parameters like pH or the presence of analytes such as hydrogen peroxide. nih.govacs.org For instance, heptamethine cyanine dyes that are pH-sensitive have been developed for photodynamic therapy. nih.gov Furthermore, Förster resonance energy transfer (FRET) based probes using cyanine dyes have been designed to detect specific biomarkers, demonstrating the potential for creating new fluorescent sensors for in vivo diagnostics. nih.govresearchgate.net

Applications in Optogenetics and Photopharmacology Research

Optogenetics and photopharmacology utilize light to control biological processes with high precision. The deep tissue penetration of NIR light makes Cy7.5 and its derivatives attractive for these fields. nih.gov Cyanine dyes are being repurposed as photocages that can release biologically active molecules, such as carboxylic acids, upon irradiation with NIR light. nih.gov This photo-uncaging process allows for the controlled delivery and activation of therapeutic agents or signaling molecules within live cells. nih.gov Dye-based fluorescent organic nanoparticles are also being explored for in vivo optogenetics, demonstrating the capacity to selectively manipulate neurons and paving the way for new therapeutic strategies for neurological disorders. nih.gov

Addressing Current Limitations in Research Methodologies

To unlock the full potential of Cy7.5 carboxylic acid, it is crucial to address existing limitations in research methods. A major hurdle in optical imaging is the limited tissue penetration depth and the need for improved spatial resolution. mdpi.comnih.gov While NIR fluorescence offers advantages over visible light, enabling deeper tissue imaging, pushing the boundaries for noninvasive imaging of deep organs remains a significant challenge. nih.govspringernature.commdpi.com This requires not only brighter fluorophores but also more sensitive imaging systems. nih.gov Furthermore, the limited number of clinically approved contrast agents for human use restricts the translation of many research findings. scirp.org Developing standardized protocols for the synthesis and characterization of new probes and sharing these methodologies are necessary to accelerate clinical research and ensure the reproducibility of results. scirp.org

Interactive Data Table: Properties of Cyanine Dye Derivatives

This table summarizes how different structural modifications can impact the properties of cyanine dyes, based on findings from various research articles.

Chemical ModificationEffect on PropertyResearch Finding
Rigidified Polymethine Chain Increased Quantum Yield & StabilityIncorporating a rigid linker can increase the fluorescence quantum yield and stability. nih.govinterchim.frglpbio.comlumiprobe.com
Lengthened Polymethine Chain Red-Shifted EmissionExtending the polymethine chain is a common strategy to shift the emission to longer, NIR-II wavelengths. frontiersin.org
Meso-chlorine Substitution Improved Stability & Quantum YieldAdding a chlorine atom to the central part of the chain can enhance optical stability and brightness. nih.gov
Heavy Atom (Iodine) Substitution Improved Singlet Oxygen GenerationIncorporating iodine can improve the generation of singlet oxygen, which is useful for photodynamic therapy. nih.gov
Conjugation of Quenchers (e.g., COT, Trolox) Enhanced PhotostabilityDirectly coupling triplet-state quenchers to the dye dramatically reduces photobleaching. nih.gov
Sulfonation Increased Water SolubilityAdding sulfo groups makes the dye more water-soluble, which is beneficial for biological applications. interchim.frglpbio.comlumiprobe.com

Improving Deep Tissue Quantitation in Preclinical Models

A significant hurdle in preclinical imaging with this compound is achieving accurate and reproducible quantification of the fluorescent signal from deep tissues. The emitted light is subject to scattering and absorption by overlying tissues, which can attenuate the signal and complicate the correlation between fluorescence intensity and the actual concentration of the probe at the target site. This is particularly challenging when imaging tumors or organs located deep within the body.

Research is actively exploring strategies to improve the signal-to-background ratio and the quantitative accuracy of cyanine-based probes. One promising approach involves the chemical modification of the dye structure to enhance its brightness and in vivo performance. For instance, the development of non-aggregating cyanine derivatives has shown significant improvements in tumor localization and signal intensity.

A study comparing a novel non-aggregating heptamethine cyanine, FNIR-Tag, to the commonly used IR-800CW demonstrated superior in vivo performance. When conjugated to antibodies, the FNIR-Tag probes exhibited significantly higher tumor signal and improved tumor-to-background ratios (TBR) over time. acs.org

Table 1: Tumor-to-Background Ratio (TBR) of Antibody-Fluorophore Conjugates

Time Post-Injection FNIR-Tag Conjugate TBR IR-800CW Conjugate TBR
Day 2 > 3 < 2
Day 7 5.78 < 3

Data represents mean values from in vivo imaging studies in mice bearing EGFR+ tumors. Higher TBR indicates better tumor-specific signal. acs.org

These findings underscore the importance of rational dye design in overcoming the limitations of deep tissue quantitation. Future work will likely focus on further optimizing the photophysical properties of this compound and its derivatives to achieve even greater sensitivity and accuracy in preclinical models.

Mitigation of Non-Specific Binding in Complex Biological Environments

A major challenge for any targeted imaging agent, including bioconjugates of this compound, is non-specific binding. When introduced into a living organism, these probes can interact with various biological components, leading to background signal and off-target accumulation, particularly in organs like the liver and kidneys. mdpi.com This not only reduces the target-specific signal but can also lead to misinterpretation of the imaging data.

Several strategies are being investigated to mitigate the non-specific binding of cyanine dye conjugates. These approaches primarily focus on altering the physicochemical properties of the dye to reduce its interaction with non-target tissues.

Zwitterionic Modification: Creating net-neutral, zwitterionic dyes is a promising strategy. These modifications can shield the hydrophobic core of the cyanine dye, reducing non-specific interactions. Research on a zwitterionic heptamethine cyanine, showed improved tumor uptake compared to conventional persulfonated cyanine dyes. acs.org

PEGylation: The conjugation of polyethylene (B3416737) glycol (PEG) chains to the cyanine dye, a process known as PEGylation, can improve its pharmacokinetic profile and reduce non-specific uptake. nih.gov PEGylation increases the hydrophilicity and hydrodynamic radius of the conjugate, which can lead to longer circulation times and reduced accumulation in the liver. A study investigating PEGylated and non-PEGylated TCP-1 peptide probes labeled with a Cyanine7 dye found that while cell uptake intensity was similar in vitro, the in vivo biodistribution could be altered. nih.gov

Table 2: Impact of Fluorophore Modification on Liver-to-Background Ratio (LBR)

Fluorophore Conjugate LBR at 4 hours LBR at 24 hours
FNIR-Tag Low Low
IR-800CW High High

Data from a comparative in vivo imaging study. Lower LBR indicates reduced non-specific liver uptake. acs.org

Interdisciplinary Research Opportunities and Collaborations

The development of advanced imaging probes based on this compound necessitates a convergence of expertise from various scientific disciplines. Collaborations between chemists, biologists, material scientists, and engineers are essential to address the multifaceted challenges of in vivo imaging.

Chemistry and Biology: Synthetic chemists play a pivotal role in designing and creating novel cyanine dye derivatives with improved properties. researchgate.net Biologists are crucial for evaluating the performance of these new probes in relevant biological systems, including cell culture and animal models of disease. This collaborative cycle of design, synthesis, and evaluation is fundamental to the development of next-generation imaging agents. nih.govresearchgate.net

Material Science: The integration of this compound with nanomaterials offers exciting possibilities for creating sophisticated imaging platforms. For example, Cyanine7.5 has been incorporated into poly(lactic-co-glycolic acid) (PLGA) nanoparticles to create multimodal imaging agents. rsc.org Such collaborations between dye chemists and material scientists can lead to probes with enhanced stability, targeted delivery, and multifunctional capabilities.

Engineering and Computational Modeling: Engineers can contribute to the development of advanced imaging systems and software for improved detection and quantification of the fluorescent signal. Furthermore, computational modeling can be employed to predict the behavior of Cyanine7.5 bioconjugates in biological environments, aiding in the rational design of probes with optimized properties. nih.gov For instance, computational models can simulate the diffusion and binding kinetics of dye conjugates within tumor tissues. nih.gov

These interdisciplinary efforts are paving the way for the development of highly specific and sensitive imaging probes based on this compound, with the potential to significantly impact preclinical research and, in the long term, clinical diagnostics.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.